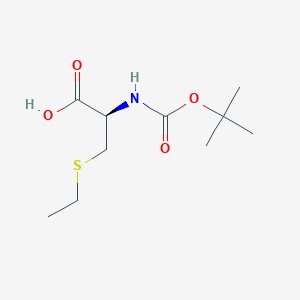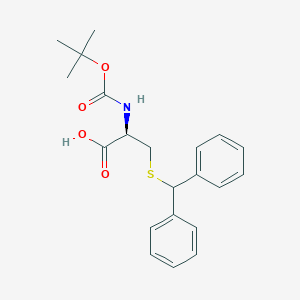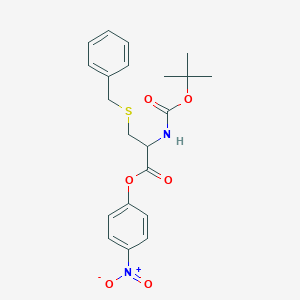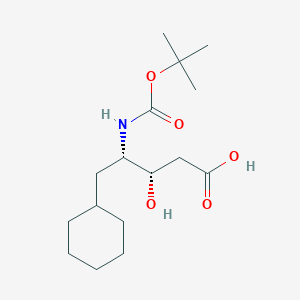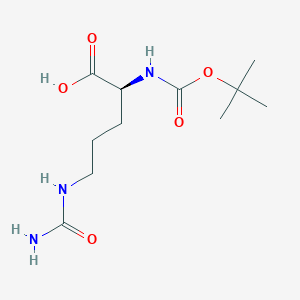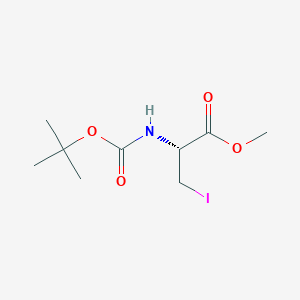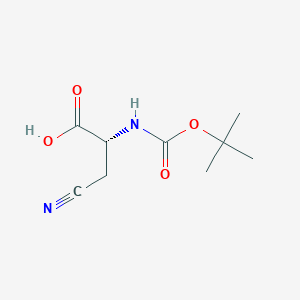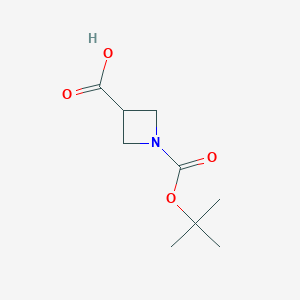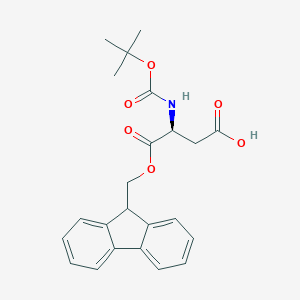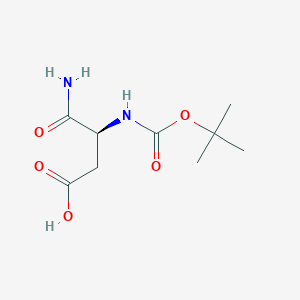
叔丁氧羰基-曲酸
描述
“4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid” is a chemical compound with the linear formula C13H23NO4 . It has a CAS number of 162046-58-4 and a molecular weight of 257.333 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with a carboxylic acid group and a tert-butoxycarbonylaminomethyl group attached . The exact spatial configuration of these groups can vary, leading to different stereoisomers .科学研究应用
蛋白质组学研究
叔丁氧羰基-曲酸: 作为一种特色产品,在蛋白质组学研究中发挥作用。 它有助于研究蛋白质及其功能,这对于理解生物过程和疾病机制至关重要 .
化学选择性叔丁氧羰基保护
该化合物用于胺、氨基酸和氨基醇的化学选择性叔丁氧羰基保护。 该过程由于其无催化剂和无溶剂介质方法,在绿色化学中具有重要意义,符合环境可持续发展目标 .
芯片人体系统
叔丁氧羰基-曲酸: 在芯片人体系统 (BoC) 的开发中发挥作用。 这些系统对于研究疾病机制、测试治疗方法和通过模拟人体生理反应推动个性化医疗至关重要 .
水相肽合成
该化合物还参与环境友好的肽合成策略。 它用于创建用于肽偶联反应的水性纳米胶束,这是一种减少合成过程中环境影响的创新方法 .
作用机制
Target of Action
BOC-TRANEXAMIC ACID, also known as “4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid” or “Boc-4-Amc-OH”, is a derivative of Tranexamic Acid (TXA). The primary target of TXA is plasminogen , a protein that plays a key role in the process of fibrinolysis . TXA acts as a lysine analogue and binds to the lysine binding sites on plasminogen .
Mode of Action
TXA exerts its antifibrinolytic effect by reversibly blocking the lysine binding sites on plasminogen . This prevents the conversion of plasminogen to plasmin, an enzyme that degrades fibrin, a protein involved in blood clotting . By inhibiting this conversion, TXA reduces fibrinolysis, thereby reducing bleeding .
Biochemical Pathways
The primary biochemical pathway affected by TXA is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, TXA prevents the degradation of fibrin, which is the final product of the coagulation cascade and forms the structural basis of blood clots . This results in the stabilization of blood clots and a reduction in bleeding .
Pharmacokinetics
The pharmacokinetics of TXA involve its absorption, distribution, metabolism, and excretion (ADME). TXA can be administered through several routes: orally, topically, or intravenously . The volume of distribution of TXA is 0.18 L/kg initially and its steady-state volume of distribution is 0.39 L/kg . TXA distributes into cerebrospinal fluid and the aqueous humor of the eye at concentrations approximately 1/10th of typical plasma concentrations .
Result of Action
The primary result of TXA’s action is a reduction in bleeding . This is particularly beneficial in conditions where fibrinolysis or hyperfibrinolysis is a factor, such as trauma, surgery, or certain bleeding disorders . In addition to reducing bleeding, TXA has been shown to have protective effects on the endothelium and beneficial modulation of inflammation and other responses following ischemia and reperfusion .
Action Environment
The action of BOC-TRANEXAMIC ACID, like that of TXA, can be influenced by various environmental factors. For instance, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions . The Boc group is stable towards most nucleophiles and bases . Handling should be done in a well-ventilated place, and contact with skin and eyes should be avoided .
安全和危害
生化分析
Biochemical Properties
BOC-TRANEXAMIC ACID, like its parent compound tranexamic acid, is likely to interact with plasminogen and tissue-type plasminogen activator (tPA), impairing their interaction with the exposed lysine residues on the fibrin surface . This interaction prevents the maturation of plasminogen to plasmin, a fibrinolytic enzyme, thereby inhibiting fibrinolysis .
Cellular Effects
The cellular effects of BOC-TRANEXAMIC ACID are not well-studied. Tranexamic acid, from which BOC-TRANEXAMIC ACID is derived, has been reported to suppress posttraumatic inflammation and edema . It is also known to reduce bleeding rates and transfusion needs .
Molecular Mechanism
BOC-TRANEXAMIC ACID, similar to tranexamic acid, competitively and reversibly inhibits the activation of plasminogen . It binds at several distinct sites, including four or five low-affinity sites and one high-affinity site, which is involved in its binding to fibrin .
Temporal Effects in Laboratory Settings
The temporal effects of BOC-TRANEXAMIC ACID in laboratory settings are not well-documented. Tranexamic acid, the parent compound, has been shown to reduce trauma mortality when administered early, within 3 hours of injury .
Dosage Effects in Animal Models
While specific studies on BOC-TRANEXAMIC ACID in animal models are lacking, studies on tranexamic acid in dogs have shown that it improves clot strength and decreases fibrinolysis in blood samples in an in vitro hyperfibrinolysis model .
Metabolic Pathways
The metabolic pathways of BOC-TRANEXAMIC ACID are not well-characterized. Tranexamic acid metabolism does not appear to be a significant means of drug elimination .
Transport and Distribution
The transport and distribution of BOC-TRANEXAMIC ACID within cells and tissues are not well-documented. Tranexamic acid, the parent compound, is known to distribute into cerebrospinal fluid and the aqueous humor of the eye .
Subcellular Localization
The subcellular localization of BOC-TRANEXAMIC ACID is not well-studied. The parent compound, tranexamic acid, is known to exert its effects at various cellular compartments, including the endoplasmic reticulum, mitochondria, ribosome, and nucleus .
属性
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEKNJGFCSHZID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347564 | |
| Record name | 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162046-58-4, 27687-14-5 | |
| Record name | 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1r,4r)-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


